(6-Bromo-1,2,3,4-tetrahydroisoquinolin-1-yl)methanamine dihydrochloride
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Overview
Description
(6-Bromo-1,2,3,4-tetrahydroisoquinolin-1-yl)methanamine dihydrochloride is a chemical compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by the presence of a bromine atom at the 6th position of the tetrahydroisoquinoline ring and a methanamine group at the 1st position. The dihydrochloride form indicates that the compound is in its salt form, which enhances its solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Bromo-1,2,3,4-tetrahydroisoquinolin-1-yl)methanamine dihydrochloride typically involves the functionalization of the tetrahydroisoquinoline coreThe reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agents and subsequent amination reactions .
Industrial Production Methods
Industrial production of this compound may involve multistep synthesis processes that are optimized for high yield and purity. These processes often include the use of transition metal catalysts and environmentally friendly reagents to ensure sustainable production .
Chemical Reactions Analysis
Types of Reactions
(6-Bromo-1,2,3,4-tetrahydroisoquinolin-1-yl)methanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding the parent tetrahydroisoquinoline.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and tert-butyl hydroperoxide (TBHP).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or thiourea.
Major Products
The major products formed from these reactions include various substituted tetrahydroisoquinolines, quinoline derivatives, and reduced forms of the parent compound .
Scientific Research Applications
(6-Bromo-1,2,3,4-tetrahydroisoquinolin-1-yl)methanamine dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and natural product analogs.
Biology: The compound is studied for its potential biological activities, including neuroprotective and anti-inflammatory effects.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for neurodegenerative diseases and other medical conditions.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of (6-Bromo-1,2,3,4-tetrahydroisoquinolin-1-yl)methanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating neurotransmitter systems, inhibiting inflammatory pathways, or interacting with specific enzymes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
(6-Bromo-1,2,3,4-tetrahydroisoquinolin-3-yl)methanol: This compound has a similar structure but with a hydroxyl group instead of a methanamine group.
1,2,3,4-Tetrahydroisoquinoline: The parent compound without any substitutions.
N-Benzyl-1,2,3,4-tetrahydroisoquinoline: A derivative with a benzyl group at the nitrogen atom
Uniqueness
(6-Bromo-1,2,3,4-tetrahydroisoquinolin-1-yl)methanamine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom and the methanamine group allows for diverse chemical modifications and potential therapeutic applications .
Properties
Molecular Formula |
C10H15BrCl2N2 |
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Molecular Weight |
314.05 g/mol |
IUPAC Name |
(6-bromo-1,2,3,4-tetrahydroisoquinolin-1-yl)methanamine;dihydrochloride |
InChI |
InChI=1S/C10H13BrN2.2ClH/c11-8-1-2-9-7(5-8)3-4-13-10(9)6-12;;/h1-2,5,10,13H,3-4,6,12H2;2*1H |
InChI Key |
PSWMCETXZHJZCX-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(C2=C1C=C(C=C2)Br)CN.Cl.Cl |
Origin of Product |
United States |
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